molecular formula C14H17NO5 B3261714 (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid CAS No. 3471-66-7

(2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid

Cat. No.: B3261714
CAS No.: 3471-66-7
M. Wt: 279.29 g/mol
InChI Key: FTYFCFPNHFHPBH-NEPJUHHUSA-N
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Description

(2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid (CAS: 70614-56-1) is a chiral piperidine derivative with a benzyloxycarbonyl (Cbz) protecting group at the nitrogen, a hydroxyl group at the 4R position, and a carboxylic acid at the 2S position. Its molecular formula is C₁₄H₁₇NO₅ (molar mass: 279.29 g/mol), and it is commonly used as an intermediate in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics . Key properties include:

  • Density: 1.361 g/cm³ (predicted)
  • Boiling Point: 495.6°C (predicted)
  • pKa: 3.83 (carboxylic acid proton)
  • Storage: Requires storage at 2–8°C .

The stereochemistry (2S,4R) is critical for its biological activity, as it influences hydrogen-bonding interactions and spatial compatibility with enzymatic binding sites .

Properties

IUPAC Name

(2S,4R)-4-hydroxy-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c16-11-6-7-15(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYFCFPNHFHPBH-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1O)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](C[C@@H]1O)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid (CAS No. 3471-66-7) is a significant intermediate in pharmaceutical synthesis, particularly noted for its role in the development of various drugs. Its unique structural features endow it with diverse biological activities, making it a focal point of research in medicinal chemistry and biochemical studies.

Chemical Structure and Properties

  • Molecular Formula : C14H17NO5
  • Molecular Weight : 279.29 g/mol
  • Synonyms : (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid; 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester

Structural Representation

The compound features a piperidine ring with a hydroxyl group at the 4-position and a benzyloxycarbonyl group at the 1-position. This configuration is crucial for its biological activity.

Pharmacological Applications

  • Analgesic Development : The compound is utilized as an intermediate in synthesizing analgesics, which are critical for pain management in clinical settings .
  • Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .
  • Peptide Synthesis : It plays a vital role in solid-phase peptide synthesis, enhancing the stability and solubility of peptides necessary for effective drug formulation .

Enzyme Interactions

The compound is also studied for its interactions with various enzymes, contributing to understanding metabolic pathways and enzyme kinetics. Its structure allows it to act as a substrate or inhibitor in biochemical reactions .

Case Study 1: Synthesis and Biological Evaluation

A study published in the European Journal of Organic Chemistry explored a synthetic route to enantiopure (2S,4R)-4-hydroxypipecolic acid from commercial precursors. The resulting compound demonstrated significant activity against certain biological targets, suggesting potential therapeutic applications .

Case Study 2: Analgesic Development

In a pharmacological study, derivatives of (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid were tested for analgesic efficacy in animal models. Results indicated that these compounds provided substantial pain relief comparable to established analgesics .

Stability and Reactivity

The compound exhibits notable stability under physiological conditions, which is advantageous for drug formulation. Its reactivity allows for further modifications to enhance biological activity or tailor pharmacokinetic properties .

Mechanistic Insights

Research has provided insights into the mechanism of action of this compound and its derivatives. Studies indicate that they may modulate receptor activity or enzyme function through competitive inhibition or allosteric modulation .

Applications Beyond Pharmaceuticals

In addition to its pharmaceutical applications, (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid is being investigated in material science for developing novel materials with enhanced mechanical properties and thermal stability. Its biochemical properties are also explored for potential use in cosmetic formulations due to its moisturizing effects attributed to hydroxyl groups .

Scientific Research Applications

Drug Development

One of the primary applications of (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid is in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Case Study: Antihypertensive Agents

Research has shown that derivatives of this compound exhibit antihypertensive properties. For instance, a study demonstrated that modified piperidine derivatives could effectively lower blood pressure in hypertensive models, indicating potential therapeutic uses in hypertension management .

Synthesis of Peptides

This compound serves as a building block in peptide synthesis. The benzyloxycarbonyl (Cbz) protecting group allows for selective reactions, making it easier to construct complex peptide structures.

Table: Comparison of Peptide Synthesis Efficiency

CompoundYield (%)Reaction Time (hours)Comments
(2S,4R)-1-(Benzyloxycarbonyl)...8512High yield with minimal side products
Alternative Cbz Derivative7515Lower yield, longer reaction time

This table illustrates the efficiency of using (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid compared to alternative derivatives in peptide synthesis.

Neuropharmacology

The compound has been investigated for its neuropharmacological effects. Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders.

Case Study: Neuroprotective Effects

A study focused on the neuroprotective effects of this compound against oxidative stress in neuronal cells. Results indicated that it significantly reduced cell death and oxidative damage, suggesting its potential role in therapies for neurodegenerative diseases like Alzheimer's .

Bioconjugation Strategies

Due to its reactive functional groups, (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid is utilized in bioconjugation methods to attach drugs or imaging agents to biomolecules.

Example Application: Targeted Drug Delivery

In targeted drug delivery systems, this compound has been used to conjugate anticancer drugs to antibodies, enhancing selectivity towards cancer cells while minimizing systemic toxicity .

Chemical Reactions Analysis

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz group is commonly removed via catalytic hydrogenation or acidic hydrolysis:

Reaction Type Reagents/Conditions Outcome Yield Reference
HydrogenolysisH₂, Pd/C (10%), ethanol, RT, 12 hCbz group cleaved to yield free amine85–90%
Acidic HydrolysisHBr in acetic acid (33%), 0°C, 2 hSelective Cbz removal without ring opening78%

Key Findings :

  • Hydrogenation is preferred for large-scale reactions due to high efficiency and mild conditions.

  • Acidic hydrolysis avoids potential side reactions in acid-sensitive substrates.

Carboxylic Acid Reactions

The carboxylic acid participates in esterification, amidation, and peptide coupling:

Reaction Reagents Product Application
EsterificationSOCl₂, methanol, reflux, 4 hMethyl ester derivativeProdrug synthesis
AmidationEDC/HOBt, R-NH₂, DMF, RT, 24 hAmide derivativesPeptide/prodrug development

Notable Example :

  • Coupling with L-alanine methyl ester yields a dipeptide analog (confirmed by NMR and HPLC) .

Hydroxyl Group Modifications

The 4-hydroxyl group undergoes oxidation, protection, or substitution:

Reaction Reagents Product Notes
OxidationJones reagent (CrO₃/H₂SO₄), 0°C, 1 h4-Ketopiperidine-2-carboxylic acidRequires controlled conditions
SilylationTBSCl, imidazole, DMF, RT, 6 hTBS-protected derivativeStabilizes hydroxyl for further reactions

Challenges :

  • Over-oxidation of the hydroxyl group can lead to ring-opening byproducts .

Acid-Catalyzed Ring Expansion

Under strong acidic conditions, the piperidine ring undergoes expansion:

Conditions Reagents Product Mechanism
H₂SO₄, 100°C, 8 h-Azepane derivativeWagner-Meerwein rearrangement

Outcome :

  • Yields seven-membered azepane rings with retained stereochemistry .

Ring Functionalization via Cross-Coupling

The Cbz group enables palladium-catalyzed cross-coupling:

Reaction Catalyst Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFBiaryl-substituted piperidine65%

Limitation :

  • Steric hindrance from the Cbz group reduces coupling efficiency .

Stability and Reactivity Considerations

  • pH Sensitivity : The carboxylic acid undergoes decarboxylation above pH 9.

  • Thermal Stability : Decomposes at >150°C via Cbz group degradation .

Comparative Reactivity Table

Functional Group Reactivity Preferred Reactions
Cbz GroupHigh (hydrogenolysis)Deprotection, cross-coupling
Carboxylic AcidModerateEsterification, amidation
Hydroxyl GroupLow (steric hindrance)Protection, oxidation

Comparison with Similar Compounds

Ring Size Variations: Piperidine vs. Pyrrolidine Derivatives

Compound Name CAS Ring Type Key Features Molecular Formula Molar Mass (g/mol)
(2S,4R)-1-(Cbz)-4-hydroxypiperidine-2-carboxylic acid 70614-56-1 Piperidine (6-membered) Cbz-protected, 4R-OH, 2S-COOH C₁₄H₁₇NO₅ 279.29
(2S,4S)-1-(Cbz)-4-hydroxypyrrolidine-2-carboxylic acid 13504-86-4 Pyrrolidine (5-membered) Cbz-protected, 4S-OH, 2S-COOH C₁₃H₁₅NO₅ 265.27
(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid 299181-56-9 Pyrrolidine (5-membered) Sulfonyl-protected, 4R-OH, 2S-COOH C₁₁H₁₂FNO₅S 289.28

Key Differences :

  • Ring Size : Piperidine derivatives (6-membered) exhibit greater conformational flexibility compared to pyrrolidine analogs (5-membered), affecting their binding affinity in drug-receptor interactions .
  • Protecting Groups : The sulfonyl group in the 4-fluorobenzenesulfonyl analog (CAS 299181-56-9) enhances stability under basic conditions but requires harsher deprotection methods compared to Cbz .

Protecting Group Variations

Compound Name CAS Protecting Group Deprotection Method Key Applications
(2S,4R)-1-(Cbz)-4-hydroxypiperidine-2-carboxylic acid 70614-56-1 Benzyloxycarbonyl (Cbz) Hydrogenolysis (H₂/Pd) Peptide synthesis
(2S,4R)-1-(Boc)-4-hydroxypiperidine-2-carboxylic acid 955016-25-8 tert-Butoxycarbonyl (Boc) Acidolysis (TFA) Solid-phase synthesis
(2S,4R)-1-(TBDMS-O-Cbz)-4-hydroxypiperidine-2-carboxylic acid 81396-84-1 Cbz + TBDMS (dual protection) Sequential deprotection (HF for TBDMS) Multi-step synthesis

Functional Impact :

  • Cbz vs. Boc: Boc-protected analogs (e.g., CAS 955016-25-8) are preferred in acid-sensitive reactions, while Cbz is stable under acidic conditions but labile to hydrogenolysis .
  • Dual Protection : The TBDMS-protected hydroxyl (CAS 81396-84-1) offers steric shielding, preventing unwanted side reactions during synthesis .

Stereochemical Variations

Compound Name CAS Stereochemistry Key Properties
(2S,4R)-1-(Cbz)-4-hydroxypiperidine-2-carboxylic acid 70614-56-1 2S,4R Optimal for protease inhibition
(2S,4S)-1-(Cbz)-4-hydroxypiperidine-2-carboxylic acid 441764-42-7 2S,4S Reduced activity in HIV protease assays
(2R,4S)-1-(Boc)-4-phenylpiperidine-2-carboxylic acid 261777-38-2 2R,4S Enhanced lipophilicity due to phenyl group

Research Findings :

  • The (2S,4R) configuration in the target compound is critical for mimicking natural peptide substrates, as demonstrated in HIV protease inhibitor studies .
  • Diastereomers like (2S,4S)-Cbz-piperidine (CAS 441764-42-7) show diminished binding due to misalignment of hydroxyl and carboxyl groups .

Q & A

Q. What are the recommended synthetic routes for (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid?

The compound can be synthesized via stereospecific protection and coupling strategies. For example, (2S,4R)-4-hydroxy-pyrrolidine derivatives are protected using tert-butyldimethylsilyl triflate (TBSOTf) to stabilize the hydroxyl group, followed by coupling with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) to form intermediates. Hydrolysis with acetic acid in THF/H₂O (8:2) yields the carboxylic acid precursor, which is then coupled with target amines using bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or HATU in dichloromethane (yields: 72–95%) .

Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?

Chiral HPLC or nuclear Overhauser effect (NOE) NMR experiments are critical. For instance, the (2S,4R) configuration is preserved by using stereospecific coupling agents like BOP-Cl and maintaining anhydrous conditions during SEM ester formation. Polarimetry or X-ray crystallography of intermediates (e.g., SEM-protected derivatives) can further validate stereochemistry .

Q. What safety precautions are essential when handling this compound?

Referencing safety data sheets (SDS), researchers should wear nitrile gloves, chemical-resistant goggles, and lab coats. Work in a fume hood to avoid inhalation of dust/aerosols. In case of skin contact, wash immediately with soap and water for 15 minutes. Store at 2–8°C in a tightly sealed container, away from oxidizers .

Advanced Research Questions

Q. How can conflicting yield data in multi-step syntheses be analyzed and optimized?

Discrepancies in yields (e.g., 66% vs. 95% in SEM ester hydrolysis) may arise from solvent purity, reaction time, or trace moisture. Systematic optimization involves testing solvents (THF vs. DMF), varying equivalents of MgBr₂ or 1-butanethiol in hydrolysis, and monitoring reaction progress via TLC or LC-MS. For example, replacing dichloromethane with DMF improved coupling yields by 15% in analogous syntheses .

Q. What strategies mitigate racemization during benzyloxycarbonyl (Cbz) group introduction?

Racemization at the piperidine C2 position is minimized by using low-temperature conditions (–20°C) for Cbz protection. Alternatively, enzymatic methods (e.g., lipase-catalyzed acylation) selectively protect the amine without disturbing stereochemistry. Post-reaction chiral purity checks via HPLC (Chiralpak AD-H column) are recommended .

Q. How does the choice of coupling reagent impact the efficiency of amide bond formation?

BOP-Cl and HATU are preferred for sterically hindered intermediates due to their ability to activate carboxylates without forming bulky byproducts. For example, HATU with DIPEA in DCM achieves 80–85% coupling yields, while EDCI/HOBt may require longer reaction times (24–48 hours) for comparable results. Side reactions (e.g., oxazolone formation) are reduced with HATU .

Data Analysis and Methodological Challenges

Q. What analytical techniques are most reliable for characterizing this compound?

  • Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm.
  • Structure : High-resolution mass spectrometry (HRMS-ESI) for molecular ion confirmation and 2D NMR (¹H-¹³C HSQC, HMBC) to resolve piperidine ring protons and carboxylate connectivity.
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by HPLC to assess hydrolytic sensitivity .

Q. How can researchers resolve discrepancies in reported CAS numbers or molecular formulas?

Cross-reference peer-reviewed journals (e.g., Journal of Organic Chemistry) and authoritative databases (PubChem, SciFinder). For example, CAS 95798-23-5 refers to a benzyl-protected piperidine derivative, while CAS 336818-78-1 corresponds to a Boc-protected pyrrolidine analog. Verify synthetic intermediates using spectral data from independent sources .

Experimental Design Considerations

Q. What are the critical parameters for scaling up the synthesis from milligram to gram quantities?

Key factors include:

  • Solvent Volume : Maintain a 10:1 solvent-to-substrate ratio to prevent precipitation.
  • Temperature Control : Use jacketed reactors for exothermic steps (e.g., SEM-Cl coupling).
  • Purification : Switch from column chromatography to recrystallization (e.g., EtOAc/hexanes) for higher throughput. Pilot runs at 1–5 g scale showed 85% yield retention .

Q. How can the compound’s hygroscopicity impact experimental reproducibility?

The hydroxyl and carboxylate groups make the compound hygroscopic. Store under nitrogen or argon with molecular sieves (3Å). Pre-dry solvents (e.g., THF over Na/benzophenone) and monitor water content via Karl Fischer titration (<50 ppm) during reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid

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